

BMS-185411 selectivity profile

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Compound of Interest

Compound Name: BMS-185411

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An In-depth Technical Guide on the Selectivity Profile of BMS-345541, a Selective IKK Inhibitor

Disclaimer: Initial searches for the selectivity profile of "**BMS-185411**" did not yield any specific data. However, extensive information is available for a related and well-characterized Bristol-Myers Squibb compound, BMS-345541, a selective inhibitor of the I κ B kinase (IKK) complex. This guide will provide a detailed overview of the selectivity profile of BMS-345541 as a representative example.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the selectivity and mechanism of action of IKK inhibitors.

Introduction

BMS-345541 is a highly selective and cell-permeable inhibitor of the I κ B kinase (IKK) catalytic subunits, IKK-1 (IKK α) and IKK-2 (IKK β).^{[1][2][3]} It has been instrumental in elucidating the role of the NF- κ B signaling pathway in various physiological and pathological processes.^{[1][2]} Understanding the selectivity profile of such a compound is critical for interpreting experimental results and predicting potential on- and off-target effects. This guide summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Selectivity Profile

The selectivity of BMS-345541 has been primarily characterized through in vitro enzymatic assays. The following table summarizes the key quantitative data available.

Target	IC50	Assay Type	Reference
IKK-2 (IKK β)	0.3 μ M	Cell-free enzymatic assay	[1] [2] [3]
IKK-1 (IKK α)	4 μ M	Cell-free enzymatic assay	[1] [2] [3]
Panel of 15 other kinases	No inhibition observed	Not specified	[2]

Note: The panel of 15 other kinases against which BMS-345541 was tested and showed no activity included various serine/threonine and tyrosine kinases.[\[1\]](#)

Experimental Protocols

The determination of the selectivity profile of BMS-345541 involves specific and reproducible experimental methodologies.

IKK Enzymatic Assay

A common method to determine the potency of IKK inhibitors is through in vitro enzymatic assays that measure the phosphorylation of a substrate.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a specific I κ B α peptide substrate by the IKK enzyme in the presence of varying concentrations of the inhibitor.

Materials:

- Recombinant human IKK-1 and IKK-2 enzymes
- I κ B α peptide substrate (e.g., corresponding to amino acids 26-42 of I κ B α with Ser-32 and Ser-36)
- [γ -33P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 μ M ATP)

- BMS-345541
- Stop solution (e.g., 3% phosphoric acid)
- Phosphocellulose filter plates
- Scintillation counter

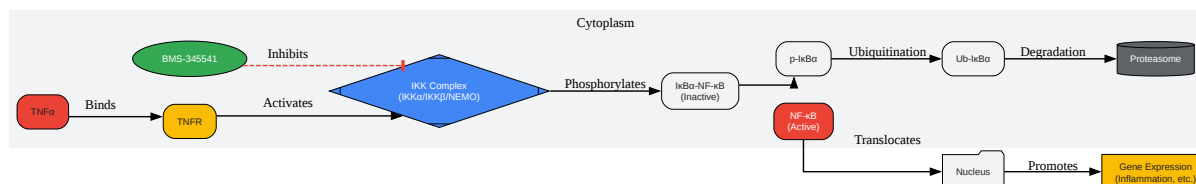
Procedure:

- Prepare serial dilutions of BMS-345541 in DMSO.
- In a microplate, add the IKK enzyme (IKK-1 or IKK-2) to the kinase reaction buffer.
- Add the serially diluted BMS-345541 or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the I κ B α peptide substrate and [γ -33P]ATP.
- Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide.
- Wash the filter plate multiple times to remove unincorporated [γ -33P]ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of BMS-345541 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

NF- κ B Signaling Pathway Inhibition by BMS-345541

The diagram below illustrates the canonical NF- κ B signaling pathway and the point of inhibition by BMS-345541.

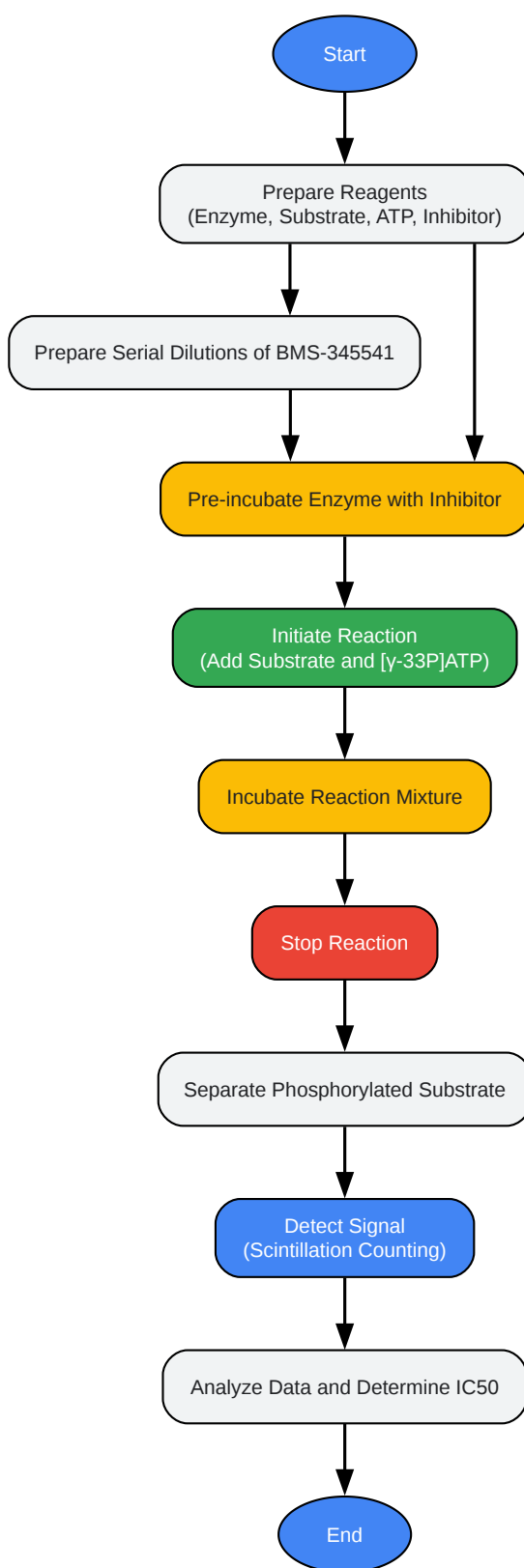


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Caption: Inhibition of the NF- κ B signaling pathway by BMS-345541.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

BMS-345541 is a potent and highly selective inhibitor of IKK-2 over IKK-1, with no significant activity against a panel of other kinases. This well-defined selectivity profile, established through rigorous in vitro enzymatic assays, makes it a valuable tool for studying the biological functions of the NF- κ B pathway. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and signal transduction.

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